Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, nitro, and ester groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitroso or nitro derivative, while reduction of the nitro group may yield an amino derivative.
Scientific Research Applications
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its diverse functional groups and potential biological activities.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with various functional groups. Examples include:
- Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-2-methyl-1,2,3,4-tetrahydro-4,4’-bipyridine-3-carboxylate .
- Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-phenylnicotinate .
Uniqueness
The uniqueness of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O6S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N4O6S/c1-2-27-17(24)14-13(9-5-3-4-6-11(9)21(25)26)10(7-18)16(20-15(14)23)28-8-12(19)22/h3-6,13-14H,2,8H2,1H3,(H2,19,22)(H,20,23) |
InChI Key |
VUYCADVBXMHEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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